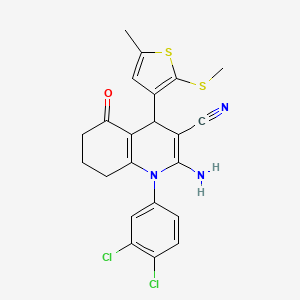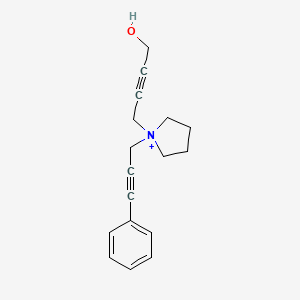![molecular formula C26H28N2OS B11638306 3-phenyl-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638306.png)
3-phenyl-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-苯基-2-(丙-2-基硫基)-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮是一种复杂的有机化合物,属于螺环化合物类。这些化合物以独特的结构为特征,其中两个环通过单个原子连接。
准备方法
合成路线和反应条件
3-苯基-2-(丙-2-基硫基)-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮的合成通常涉及多步有机反应。一种常见的方法是从制备苯并喹唑啉核心开始,然后引入螺环己烷环以及苯基和丙-2-基硫基取代基。反应条件通常需要使用强酸或碱、高温和惰性气氛以防止不必要的副反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和收率。此外,重结晶和色谱等纯化技术用于获得高纯度的化合物。
化学反应分析
反应类型
3-苯基-2-(丙-2-基硫基)-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮可以经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除含氧基团或将双键转化为单键。
取代: 苯基和丙-2-基硫基可以被其他官能团在适当条件下取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。反应条件通常涉及特定的溶剂、温度和催化剂,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或烷烃。取代反应可以引入各种官能团,导致原始化合物的多种衍生物。
科学研究应用
3-苯基-2-(丙-2-基硫基)-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮在科学研究中有多种应用:
化学: 该化合物被用作合成更复杂分子的构建块。其独特的结构使其成为有机合成中的宝贵中间体。
生物学: 在生物学研究中,该化合物因其作为生物活性分子的潜力而被研究。它可能表现出抗菌、抗癌或抗炎活性。
医学: 该化合物潜在的治疗特性使其成为药物开发的候选药物。研究人员正在各种临床前模型中研究其疗效和安全性。
工业: 在材料科学行业中,该化合物因其在开发具有特定特性的新材料(如增强强度或导电性)中的潜在用途而受到关注。
作用机制
3-苯基-2-(丙-2-基硫基)-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他在各种生物途径中发挥作用的蛋白质。该化合物的作用是通过与这些靶标结合介导的,导致其活性或功能发生变化。所涉及的确切途径取决于具体的应用和该化合物所处的生物学环境。
相似化合物的比较
类似化合物
3-苯基-2-(丙-2-基硫基)-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮: 与其他螺环化合物具有结构相似性,例如螺[吲哚啉-3,2'-噻唑烷]-2,4-二酮和螺[环己烷-1,3'-吲哚啉]-2,4-二酮。
苯并喹唑啉衍生物: 2-苯基苯并[h]喹唑啉和4-苯基苯并[h]喹唑啉等化合物也具有相似的核心结构。
独特性
3-苯基-2-(丙-2-基硫基)-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮的独特性在于其官能团和螺环结构的特定组合。这种组合赋予了它独特的化学和生物学特性,使其有别于其他类似化合物。
属性
分子式 |
C26H28N2OS |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
3-phenyl-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-18(2)30-25-27-23-21-14-8-7-11-19(21)17-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h3,5-8,11-14,18H,4,9-10,15-17H2,1-2H3 |
InChI 键 |
NYZANOCQCUJIEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(4-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11638228.png)

![3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11638238.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11638250.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638257.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638259.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11638269.png)
![(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638272.png)
![6-chloro-N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11638274.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638280.png)


![(2Z)-6-methyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638291.png)
